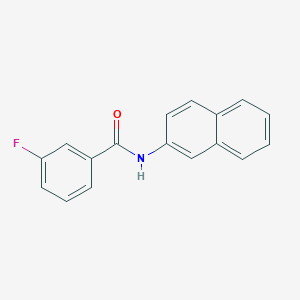
3-fluoro-N-(naphthalen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(naphthalen-2-yl)benzamide: is an organic compound with the molecular formula C17H12FNO and a molecular weight of 265.29 g/mol It is a benzamide derivative, characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a naphthyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(naphthalen-2-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-fluoro-N-(naphthalen-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the fields of oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to the modulation of biological pathways . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate specific enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
- 3-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(1-naphthyl)benzamide
- 3-fluoro-N-(2-pyrimidinyl)benzamide
- 4-fluoro-N-(2-naphthyl)benzamide
Comparison: Compared to these similar compounds, 3-fluoro-N-(naphthalen-2-yl)benzamide is unique due to the specific positioning of the fluorine atom and the naphthyl group, which can significantly influence its chemical reactivity and biological activity . The presence of the naphthyl group can enhance the compound’s ability to interact with aromatic binding sites in biological targets, potentially leading to higher efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C17H12FNO |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
3-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) |
InChI-Schlüssel |
OXGMICTZZCSSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
Löslichkeit |
1.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



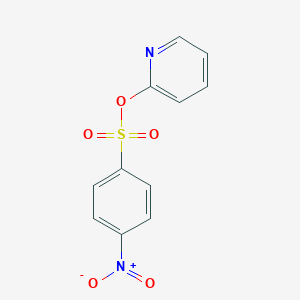
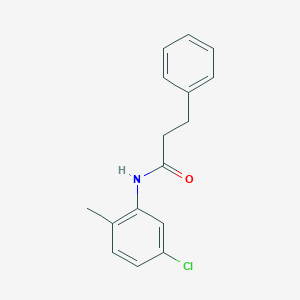
![2,4-Dimethylphenyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B311853.png)

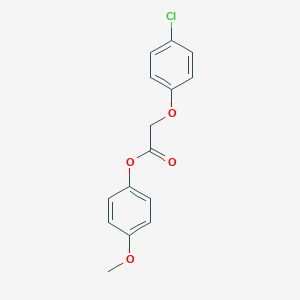
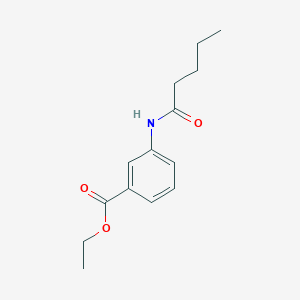
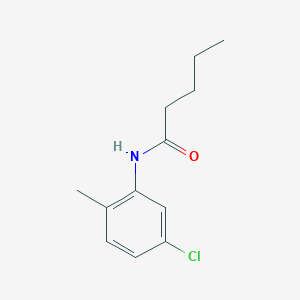
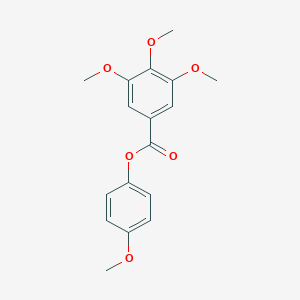
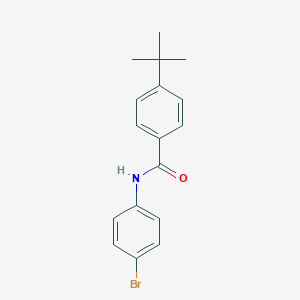
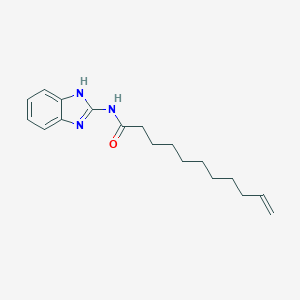

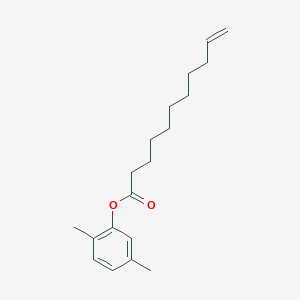
![Phenyl 2-{[(4-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B311870.png)
